molecular formula C24H25N3O5 B12402053 Fmoc-DON-Boc

Fmoc-DON-Boc

Cat. No.: B12402053
M. Wt: 435.5 g/mol
InChI Key: FJSMBRMYNWDRCK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DON-Boc, also known as fluorenylmethyloxycarbonyl-6-diazo-5-oxo-L-norleucine tert-butyl ester, is a compound used in organic synthesis. It is an Fmoc-protected derivative of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist. This compound is primarily used as a precursor in the synthesis of DON, which has applications in cancer research due to its ability to inhibit glutamine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DON-Boc involves several steps, starting with the protection of the amino group of 6-diazo-5-oxo-L-norleucine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The resulting Fmoc-protected intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to protect the carboxyl group, forming this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of this compound with high purity .

Mechanism of Action

The mechanism of action of Fmoc-DON-Boc involves the inhibition of glutamine metabolism. The compound acts as a prodrug for 6-diazo-5-oxo-L-norleucine (DON), which inhibits glutamine-dependent enzymes. This inhibition disrupts the metabolic pathways that rely on glutamine, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-DON-Boc is unique due to its diazo group, which allows it to act as a glutamine antagonist. This property makes it particularly useful in cancer research, where inhibition of glutamine metabolism is a key therapeutic strategy .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

propan-2-yl (2S)-6-diazo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxohexanoate

InChI

InChI=1S/C24H25N3O5/c1-15(2)32-23(29)22(12-11-16(28)13-26-25)27-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,13,15,21-22H,11-12,14H2,1-2H3,(H,27,30)/t22-/m0/s1

InChI Key

FJSMBRMYNWDRCK-QFIPXVFZSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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